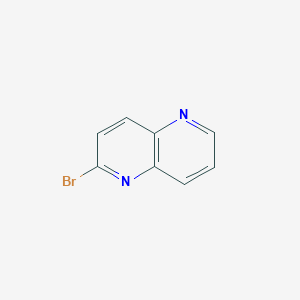

2-Bromo-1,5-naphthyridine

Description

The exact mass of the compound 2-Bromo-1,5-naphthyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-1,5-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,5-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYZLQUIVDRXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355778 | |

| Record name | 2-bromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51532-07-1 | |

| Record name | 2-bromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Bromo-1,5-naphthyridine from Aminopyridine Precursors

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and advanced functional materials. The targeted introduction of a bromine atom at the C2 position yields 2-bromo-1,5-naphthyridine, a versatile and highly valuable intermediate for further molecular elaboration, primarily through modern cross-coupling reactions. This technical guide provides an in-depth exploration of robust and field-proven synthetic strategies for the preparation of 2-bromo-1,5-naphthyridine, with a specific focus on pathways originating from readily accessible aminopyridine building blocks. We will dissect two primary, mechanistically distinct approaches: the construction of the naphthyridine core followed by a Sandmeyer reaction via a 2-amino intermediate, and an alternative route proceeding through a 1,5-naphthyridin-2(1H)-one intermediate. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the strategies are presented to equip researchers, chemists, and drug development professionals with a comprehensive and practical understanding of this critical synthetic transformation.

Chapter 1: Strategic & Retrosynthetic Overview

The synthesis of substituted naphthyridines is a cornerstone of modern heterocyclic chemistry. When targeting 2-bromo-1,5-naphthyridine, the primary challenge lies in achieving regioselective C2 bromination on the electron-deficient pyridine ring system. Direct electrophilic bromination of the parent 1,5-naphthyridine heterocycle is often problematic, leading to mixtures of products and low yields due to the deactivation of the rings by the nitrogen atoms.[1] Therefore, more sophisticated strategies are required that install a functional group at the C2 position which can be reliably converted to a bromide.

Our retrosynthetic analysis, originating from the target molecule, identifies two key C-N bond disconnections that trace back to a 3-aminopyridine precursor. This forms the basis of our strategic approach.

-

Pathway A: The Sandmeyer Reaction Route. This strategy hinges on the synthesis of 2-amino-1,5-naphthyridine.[2] The amino group serves as a powerful directing group and a precursor that can be cleanly converted into a diazonium salt. Subsequent treatment with a copper(I) bromide catalyst under Sandmeyer conditions provides a reliable method for introducing the bromine atom.[3][4] This pathway is attractive due to the high fidelity and extensive precedent of the Sandmeyer reaction in aromatic chemistry.[5][6][7]

-

Pathway B: The Naphthyridinone Route. This approach involves the initial synthesis of the 1,5-naphthyridin-2(1H)-one tautomer. This intermediate can be accessed through cyclization reactions like the Gould-Jacobs reaction.[1] The carbonyl group of the naphthyridinone can then be converted into a bromide. This is typically achieved by treatment with a strong halogenating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[1] This method is direct but may require harsher conditions compared to the Sandmeyer route.

Both pathways leverage a foundational reaction for building the bicyclic core from an aminopyridine: the Skraup-Doebner-von Miller reaction or its variants.

Chapter 2: Core Synthesis via Skraup-Doebner-von Miller Cyclization

The most classic and enduring method for constructing the naphthyridine skeleton from an aminopyridine is the Skraup-Doebner-von Miller reaction.[8][9] This reaction involves the acid-catalyzed condensation of a 3-aminopyridine with an α,β-unsaturated carbonyl compound, which can be generated in situ from glycerol or other carbonyl precursors.[1][10][11]

Mechanism Insight: The reaction is believed to proceed via a conjugate Michael addition of the aminopyridine to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization onto the pyridine ring, dehydration, and finally, oxidation to yield the aromatic 1,5-naphthyridine core. The choice of oxidizing agent (often nitrobenzene, arsenic acid, or even an excess of the carbonyl reactant) is crucial for the final aromatization step.[11][12][13]

Experimental Protocol: Sandmeyer Bromination

-

Diazotization: Suspend 2.9 g (20 mmol) of 2-amino-1,5-naphthyridine in 20 mL of 48% hydrobromic acid in a 100 mL flask. Cool the mixture to 0°C in an ice-salt bath. While maintaining the temperature between 0-5°C, add a solution of 1.5 g (22 mmol) of sodium nitrite in 5 mL of water dropwise with vigorous stirring. Stir the resulting solution for an additional 30 minutes at 0°C.

-

Catalyst Addition: In a separate 250 mL flask, dissolve 2.2 g (15 mmol) of copper(I) bromide in 10 mL of 48% hydrobromic acid. Warm the solution gently if needed to dissolve, then cool to room temperature.

-

Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring. Effervescence (release of N₂ gas) should be observed.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (50-60°C) for 30 minutes until gas evolution ceases.

-

Work-up & Purification: Cool the reaction mixture and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-1,5-naphthyridine can be purified by column chromatography on silica gel.

Chapter 4: Pathway B: The Naphthyridinone Route

This alternative strategy avoids the use of the potentially unstable diazonium intermediate by proceeding through the more stable 1,5-naphthyridin-2(1H)-one.

Synthesis of 1,5-Naphthyridin-2(1H)-one

A reliable method to construct this core is the Gould-Jacobs reaction. It involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization. [1] Experimental Protocol: Gould-Jacobs Reaction

-

Condensation: Mix equimolar amounts of 3-aminopyridine and diethyl ethoxymethylenemalonate. Heat the mixture at 110-120°C for 2 hours. The ethanol byproduct will distill off.

-

Cyclization: The resulting intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to ~250°C. The thermal cyclization reaction occurs, leading to the formation of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

-

Hydrolysis & Decarboxylation: The ester is then saponified with aqueous sodium hydroxide, followed by acidification. The resulting carboxylic acid is heated above its melting point to induce decarboxylation, yielding 1,5-naphthyridin-4-ol. Note: This procedure yields the 4-hydroxy isomer. For the 2-hydroxy (2-one) isomer, a different set of starting materials is required, such as reacting 3-aminopyridine with a malonic ester derivative under different cyclization conditions. A more direct synthesis of the desired 2-one intermediate may be achieved through variations of the Skraup reaction using specific carbonyl precursors. [1]

Halogenation of 1,5-Naphthyridin-2(1H)-one

The key transformation in this pathway is the conversion of the C=O group of the lactam into a C-Br bond. This is accomplished using powerful phosphorus-based halogenating agents.

Protocol 1: Two-Step Halogenation (via 2-Chloro intermediate)

-

Chlorination: Reflux 5.0 g of 1,5-naphthyridin-2(1H)-one in 25 mL of phosphorus oxychloride (POCl₃) for 3-4 hours. [1]2. Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with sodium carbonate. Extract the resulting 2-chloro-1,5-naphthyridine with chloroform, dry, and evaporate the solvent.

-

Halogen Exchange (Finkelstein-type): While less common for aryl halides, a subsequent reaction with a bromide source like sodium bromide in a high-boiling polar aprotic solvent could be attempted, but this is generally less efficient than direct bromination.

Protocol 2: Direct Bromination

-

Reaction: In a flask protected from moisture, gently heat a mixture of 5.0 g of 1,5-naphthyridin-2(1H)-one and 15 g of phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) to 100-120°C for 4-6 hours. [1]2. Work-up: The work-up is similar to the chlorination protocol. The cooled mixture is cautiously quenched on ice, basified, and the product is extracted with a suitable organic solvent.

-

Purification: The crude 2-bromo-1,5-naphthyridine is purified by column chromatography or recrystallization.

Chapter 5: Comparative Analysis & Conclusion

| Metric | Pathway A (Sandmeyer) | Pathway B (Naphthyridinone) |

| Key Intermediate | 2-Amino-1,5-naphthyridine | 1,5-Naphthyridin-2(1H)-one |

| Key Transformation | Diazotization -> Cu(I)Br substitution | Lactam -> Aryl Bromide (POBr₃) |

| Advantages | - High-yielding and reliable final step.- Mild conditions for C-Br formation.- Wide precedent in literature. | - Avoids unstable diazonium salts.- Intermediates are generally more stable.- Potentially fewer steps if the naphthyridinone is easily accessible. |

| Disadvantages | - Diazonium salts are unstable and require strict temperature control.- Synthesis of the 2-amino intermediate can be multi-step. | - Requires harsh, corrosive reagents (POBr₃/PBr₃).- High temperatures are often needed.- Synthesis of the specific naphthyridinone isomer can be challenging. |

| Safety Concerns | Potentially explosive diazonium salts if allowed to dry. Use of NaNO₂. | Highly corrosive and moisture-sensitive phosphorus halides. |

The synthesis of 2-bromo-1,5-naphthyridine from aminopyridine precursors is a critical process for the advancement of medicinal chemistry and materials science. Both the Sandmeyer route and the Naphthyridinone route offer viable and effective strategies, each with a distinct set of advantages and experimental considerations. The Sandmeyer pathway is often favored for its reliability and the mild conditions of the final bromination step, provided the requisite 2-amino-1,5-naphthyridine intermediate can be sourced or synthesized efficiently. The Naphthyridinone pathway provides a more direct conversion of a carbonyl to a bromide, circumventing the need for low-temperature diazotization, but requires handling of more aggressive halogenating agents. The selection of the optimal route will ultimately depend on the specific expertise of the laboratory, the availability of starting materials, and the scale of the synthesis. This guide has provided the foundational theory, mechanistic rationale, and practical protocols to enable researchers to make an informed decision and successfully prepare this invaluable chemical building block.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4734. [Link]

-

Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3334. [Link]

-

Singh, S., & Singh, J. (2018). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 9(10), 4045-4056. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Flannery, D. L., et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(13), 9346–9363. [Link]

-

University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Kumar, A., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2993–3024. [Link]

-

Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons, Inc. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2684-2699. [Link]

-

Kumar, M. R., Laxminarayana, E., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

-

Kumar, M. R., Laxminarayana, E., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. [Link]

-

Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]

-

Healy, J. P., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Journal of the American Chemical Society, 144(12), 5367–5374. [Link]

-

Zhang, Y., et al. (2013). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

-

Al-Mokhtar, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,5-Naphthyridin-2-ylamine | 17965-80-9 | SAA96580 [biosynth.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. iipseries.org [iipseries.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

An In-Depth Technical Guide to 2-Bromo-1,5-naphthyridine: Properties, Synthesis, and Reactivity

Within the landscape of medicinal chemistry, certain heterocyclic structures are recognized for their recurring appearance in a multitude of biologically active compounds. These "privileged scaffolds" serve as robust frameworks for engaging with a wide array of biological targets. The 1,5-naphthyridine core is a prominent member of this class, forming the structural basis for numerous molecules in drug discovery programs, particularly as kinase inhibitors.[1] Its rigid, planar geometry and defined hydrogen bonding capabilities make it an ideal starting point for designing potent and selective therapeutic agents.

2-Bromo-1,5-naphthyridine emerges as a pivotal building block for accessing the chemical diversity of this scaffold. The bromine atom at the 2-position acts as a versatile synthetic handle, enabling a suite of powerful cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds. This guide offers a comprehensive technical overview of the physicochemical properties, synthesis, and critical chemical transformations of 2-Bromo-1,5-naphthyridine, tailored for researchers, chemists, and drug development professionals who leverage this reagent to construct novel molecular entities.

PART 1: Core Physicochemical Profile

A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis and process development. The key physicochemical characteristics of 2-Bromo-1,5-naphthyridine are summarized below. While extensive experimental data is not always available in public literature, this profile is compiled from supplier data and predictive modeling, with contextual information from closely related analogs.[2]

Table 1: Physicochemical Properties of 2-Bromo-1,5-naphthyridine

| Property | Value / Description | Source / Comment |

| Molecular Formula | C₈H₅BrN₂ | PubChemLite[3] |

| Molecular Weight | 209.04 g/mol | Ascendex Scientific, LLC[4] |

| CAS Number | 51532-07-1 | Sunway Pharm Ltd[5] |

| Appearance | Typically a solid at room temperature. | General chemical property |

| Melting Point | Data not extensively reported. | Researchers should determine experimentally. |

| Solubility | Expected to be soluble in common organic solvents such as DMSO and DMF. | Based on general solubility of naphthyridines.[2] |

| pKa | Data not available. The pKa of the parent 1,5-naphthyridine is 2.91. | As a reference point for basicity.[2] |

| SMILES | C1=CC2=C(C=CC(=N2)Br)N=C1 | PubChemLite[3] |

| InChI | InChI=1S/C8H5BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H | PubChemLite[3] |

Spectral Data Insights

-

Mass Spectrometry (MS): The isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 pattern in the mass spectrum, confirming the presence of a single bromine atom. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, are available through databases like PubChemLite.[3]

PART 2: Synthesis and Purification Workflow

The synthesis of the 1,5-naphthyridine core often relies on classical methods like the Skraup reaction, which involves the reaction of an aminopyridine with glycerol.[8][9] Subsequent functionalization, such as bromination, is then required to produce the target compound. A common strategy involves the bromination of 1,5-naphthyridine N-oxides, which can activate the ring system for electrophilic substitution.[10]

Caption: General workflow for synthesis and purification.

Protocol 1: General Purification by Column Chromatography

This protocol describes a standard method for purifying the crude product following synthesis.[6]

-

Slurry Preparation: Adsorb the crude 2-Bromo-1,5-naphthyridine onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica, and evaporating the solvent under reduced pressure to yield a dry, free-flowing powder.

-

Column Packing: Prepare a silica gel column using a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). Ensure the column is packed uniformly to prevent cracking or channeling.

-

Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the non-polar solvent system, gradually increasing the polarity (e.g., to 90:10 or 80:20 hexane/ethyl acetate) to elute the desired compound.

-

Expertise & Experience: A gradual increase in solvent polarity is critical. A sudden change can lead to poor separation and co-elution of impurities. The optimal gradient should be determined empirically using thin-layer chromatography (TLC).

-

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Bromo-1,5-naphthyridine.

PART 3: Chemical Reactivity and Key Cross-Coupling Transformations

The synthetic utility of 2-Bromo-1,5-naphthyridine is primarily derived from its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the naphthyridine ring and the carbon-bromine bond at the 2-position make it an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron species.[11] For 2-Bromo-1,5-naphthyridine, this reaction is instrumental in introducing aryl or vinyl substituents, creating scaffolds like 2-aryl-1,5-naphthyridines, which are of significant interest in drug discovery.[12][13]

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Trustworthiness Note: A common side reaction with electron-deficient heteroaromatics like naphthyridines is protodeboronation, where the boronic acid is replaced by a proton from the solvent or base.[14] Careful selection of the base (e.g., K₂CO₃, Cs₂CO₃, or KF instead of stronger hydroxides), solvent, and temperature is critical to minimize this pathway and maximize the yield of the desired coupled product.[14][15]

This protocol is adapted from established methods for coupling bromo-pyridines.[12]

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (nitrogen or argon), add 2-Bromo-1,5-naphthyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.

-

Expertise & Experience: Degassing the solvent by bubbling with nitrogen or argon for 15-30 minutes is essential. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.

-

-

Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography as described in Protocol 1.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[16][17] Applying this reaction to 2-Bromo-1,5-naphthyridine allows for the direct installation of primary or secondary amines, providing access to a vast chemical space of amino-naphthyridine derivatives.[1]

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Expertise & Experience: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, or BrettPhos) are crucial.[18] They stabilize the palladium catalyst and accelerate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[19]

This protocol is based on a general method for halo-1,5-naphthyridines.[1]

-

Reaction Setup: In an oven-dried vial or flask, combine 2-Bromo-1,5-naphthyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 eq).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heating: Heat the mixture with vigorous stirring at 80-110 °C for 2-24 hours.

-

Monitoring: Track the reaction's progress by LC-MS.

-

Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography.

C. Sonogashira Coupling: C-C Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[20] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and a copper(I) co-catalyst (typically CuI).[21] For 2-Bromo-1,5-naphthyridine, this provides a direct route to 2-alkynyl-1,5-naphthyridines, which are valuable intermediates for constructing more complex heterocyclic systems or as pharmacophores themselves.

Caption: The dual catalytic cycles of the Sonogashira coupling.

This protocol is a representative procedure for this transformation.[22]

-

Reaction Setup: In a flask under an inert atmosphere, dissolve 2-Bromo-1,5-naphthyridine (1.0 eq) in a suitable solvent such as THF or DMF.

-

Catalyst and Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (CuI, 1-3 mol%), an amine base (e.g., triethylamine or diisopropylamine, 2.0-7.0 eq), and finally the terminal alkyne (1.1-1.5 eq).

-

Expertise & Experience: The amine serves a dual role: it acts as the base to deprotonate the alkyne and can also serve as a ligand for the copper and palladium centers. Anhydrous and anaerobic (oxygen-free) conditions are typically required to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[23]

-

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 3-12 hours.

-

Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ether (Et₂O) or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate.

-

Purification: Purify the resulting alkynylated product by column chromatography.

PART 4: Applications in Drug Discovery

The true value of 2-Bromo-1,5-naphthyridine lies in its role as a gateway to novel chemical entities with therapeutic potential. The cross-coupling reactions described above are not merely academic exercises; they are the tools used by medicinal chemists to systematically modify the 1,5-naphthyridine scaffold and optimize its interaction with biological targets.

Caption: Role of 2-Bromo-1,5-naphthyridine in the drug discovery pipeline.

The 1,5-naphthyridine framework is a known inhibitor of various protein kinases and topoisomerases, making it a valuable scaffold in oncology research.[1][24] By using 2-Bromo-1,5-naphthyridine as a common starting material, researchers can rapidly generate libraries of analogues where the C2 position is decorated with a wide variety of substituents. This parallel synthesis approach allows for the efficient exploration of structure-activity relationships (SAR), identifying which chemical features enhance potency, selectivity, and pharmacokinetic properties. The resulting compounds have shown potential as anticancer, antimicrobial, and anticonvulsant agents.[24][25][26]

Conclusion

2-Bromo-1,5-naphthyridine is more than a simple chemical reagent; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties and, most importantly, its predictable and versatile reactivity in cornerstone cross-coupling reactions make it an indispensable building block. The ability to readily engage in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides chemists with a reliable and efficient platform for constructing complex molecular architectures based on the privileged 1,5-naphthyridine scaffold. As the demand for novel therapeutics continues to grow, the strategic application of such versatile intermediates will remain a critical driver of progress in drug discovery.

References

-

Alonso, D. A., Nájera, C., & Pacheco, M. C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3303. Available at: [Link]

-

NROChemistry. Sonogashira Coupling. Available at: [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

-

Wikipedia. (2024). Sonogashira reaction. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Available at: [Link]

-

Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc. Available at: [Link]

-

Chemistry LIfe. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

Wikipedia. (2024). Suzuki reaction. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Kégl, T., & Kégl, T. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1198. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

PubChemLite. 2-bromo-1,5-naphthyridine (C8H5BrN2). Available at: [Link]

-

Ascendex Scientific, LLC. 2-bromo-1,5-naphthyridine. Available at: [Link]

-

PubChem. 2,6-Dibromo-1,5-naphthyridine. Available at: [Link]

-

Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23). Available at: [Link]

-

PubChem. 2-Bromo-1,7-naphthyridin-8(7H)-one. Available at: [Link]

-

Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Szeliga, M., & Szeliga, J. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(24), 7678. Available at: [Link]

-

VanDahm, R. A., & Paudler, W. W. (1974). Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. The Journal of Organic Chemistry, 39(18), 2570–2572. Available at: [Link]

-

SpectraBase. 1-BROMO-2,7-NAPHTHYRIDINE. Available at: [Link]

-

Sánchez-Santed, F., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 27(1), 22. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(11), 2656. Available at: [Link]

-

Royal Society of Chemistry. (2015). NMR analysis of 15N-labeled naphthyridine carbamate dimer (NCD) to contiguous CGG/CGG units in DNA. Chemical Communications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 2-bromo-1,5-naphthyridine (C8H5BrN2) [pubchemlite.lcsb.uni.lu]

- 4. 2-bromo-1,5-naphthyridine – Ascendex Scientific, LLC [ascendexllc.com]

- 5. 2-bromo-1,5-naphthyridine - CAS:51532-07-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. rsc.org [rsc.org]

- 7. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. benthamscience.com [benthamscience.com]

- 25. benchchem.com [benchchem.com]

- 26. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

2-Bromo-1,5-naphthyridine molecular structure and formula

An In-depth Technical Guide to 2-Bromo-1,5-naphthyridine: Synthesis, Structure, and Application

Authored by a Senior Application Scientist

Foreword

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, holding a significant position in the landscape of medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with the hydrogen-bonding capabilities of its two nitrogen atoms, makes it an exceptional pharmacophore and a versatile building block for functional organic materials. This guide focuses on a key derivative, 2-Bromo-1,5-naphthyridine, a versatile intermediate whose strategic placement of a bromine atom opens a gateway to a vast chemical space through modern cross-coupling methodologies. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing in-depth technical details on its structure, a robust protocol for its synthesis, and a validated workflow for its application in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

2-Bromo-1,5-naphthyridine is a crystalline solid at room temperature. The core structure consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 5. The bromine atom, a key functional handle for synthetic transformations, is located at the C2 position, which is electronically activated by the adjacent nitrogen atom (N1).

A proper chemical structure is best represented by standard chemical drawing software. The DOT script above is a simplified representation.

Caption: Molecular Structure of 2-Bromo-1,5-naphthyridine.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂ | [2][3] |

| Molecular Weight | 209.04 g/mol | [3] |

| CAS Number | 51532-07-1 | [3] |

| Appearance | Solid | - |

| Melting Point | Not reported in refereed literature | - |

Spectroscopic Data (¹H and ¹³C NMR)

As of the time of this writing, experimental ¹H and ¹³C NMR spectral data for 2-Bromo-1,5-naphthyridine have not been widely reported in peer-reviewed literature.[2] However, based on the chemical structure, a qualitative prediction of the spectra can be made, which is essential for reaction monitoring and confirmation of identity.

-

¹H NMR Spectroscopy: The spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.0 ppm).

-

The proton at C4, being ortho to two nitrogen atoms, would be the most deshielded.

-

The protons on the non-brominated ring (H6, H7, H8) will exhibit characteristic splitting patterns of a substituted pyridine ring.

-

The protons at C3 and C4 will appear as doublets, coupled to each other.

-

-

¹³C NMR Spectroscopy: The spectrum is expected to display eight distinct signals for the eight carbon atoms.

-

The carbon atom bearing the bromine (C2) will be significantly shifted, and its signal intensity may be reduced due to the quadrupole moment of the bromine atom.

-

The carbons adjacent to the nitrogen atoms (C2, C4, C6, C8) will appear at lower field (higher ppm) compared to the other carbons.

-

Synthesis of 2-Bromo-1,5-naphthyridine

While a variety of methods exist for constructing the 1,5-naphthyridine core, such as the Skraup or Friedländer syntheses, a practical approach to 2-Bromo-1,5-naphthyridine involves the direct bromination of the parent heterocycle.[1][4] Electrophilic aromatic substitution on the electron-deficient naphthyridine ring can be challenging. A common strategy to enhance reactivity is the initial formation of an N-oxide, which activates the α- and γ-positions to electrophilic attack. The following protocol is a representative procedure based on established methodologies for the bromination of naphthyridines.[1]

Caption: Representative workflow for the synthesis of 2-Bromo-1,5-naphthyridine.

Representative Experimental Protocol: Synthesis via Bromination

This protocol describes a plausible and robust method for the synthesis of 2-Bromo-1,5-naphthyridine. The choice of brominating agent is critical; phosphorus oxybromide (POBr₃) is often effective for halogenating heteroaromatic N-oxides.

Step 1: N-Oxidation of 1,5-Naphthyridine

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-naphthyridine (1.0 eq.) in a suitable solvent such as chloroform or dichloromethane.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Monitoring & Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,5-Naphthyridine 1-oxide.

Step 2: Bromination of 1,5-Naphthyridine 1-oxide

-

Reagents & Setup: Place the crude 1,5-Naphthyridine 1-oxide (1.0 eq.) in a heavy-walled sealed tube or a flask suitable for heating.

-

Reaction: Add phosphorus oxybromide (POBr₃, ~3.0 eq.) to the flask. Seal the vessel and heat the mixture at 120-140 °C for 4-6 hours.

-

Causality: At this elevated temperature, POBr₃ acts as both a brominating agent and a dehydrating agent, facilitating the substitution at the C2 position and subsequent removal of the N-oxide oxygen.

-

-

Work-up & Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the acidic solution with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution) to pH > 9. This will precipitate the crude product.

-

Isolation: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or chloroform). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Bromo-1,5-naphthyridine.

Reactivity and Synthetic Utility in Cross-Coupling

The primary utility of 2-Bromo-1,5-naphthyridine in synthetic chemistry lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The C2-Br bond is readily susceptible to oxidative addition to a Pd(0) catalyst, initiating catalytic cycles such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. This allows for the facile introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino, alkynyl groups) at the C2 position, providing access to novel derivatives for drug discovery and materials science.[5]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds. The reaction couples an organoboron species (e.g., a boronic acid or ester) with an organic halide.[5]

Caption: General scheme for the Suzuki-Miyaura cross-coupling of 2-Bromo-1,5-naphthyridine.

Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable, field-proven method for the Suzuki-Miyaura coupling of 2-Bromo-1,5-naphthyridine with an arylboronic acid.

-

System Inertness (Trustworthiness Pillar): Assemble a Schlenk flask or a sealable reaction vial containing a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure the complete exclusion of oxygen and moisture, which can deactivate the palladium catalyst.

-

Reagent Addition: To the inerted flask, add 2-Bromo-1,5-naphthyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Expertise & Causality: Cesium carbonate is often a superior base for challenging couplings as its greater solubility and the weakly coordinating nature of the cesium cation can accelerate the transmetalation step.

-

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).

-

Expertise & Causality: Pd(PPh₃)₄ is a pre-catalyst that readily provides the active Pd(0) species in solution. For more challenging substrates, a ligand/palladium source combination like Pd₂(dba)₃ with a ligand like SPhos can be more effective.

-

-

Solvent Addition: Add a degassed solvent system. A common and effective mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio). The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) prior to use.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-18 hours.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the 2-Bromo-1,5-naphthyridine spot/peak indicates completion.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Isolation: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-substituted-1,5-naphthyridine product.

Conclusion

2-Bromo-1,5-naphthyridine stands as a pivotal intermediate for the synthesis of complex molecules. Its robust preparation and, more importantly, its predictable reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable tool for medicinal chemists and material scientists. The protocols detailed herein provide a reliable foundation for the synthesis and functionalization of this important scaffold, enabling the exploration of novel chemical entities with potentially significant biological or physical properties. The continued application of this building block is expected to yield new discoveries in oncology, infectious diseases, and functional organic materials.

References

-

Wiley-VCH. (2007). Supporting Information for a scientific publication. While this document contains various NMR data for different compounds, it serves as an example of how such data is typically presented.

-

López-Cara, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(23), 5764. [Link]

-

Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. (Note: Fictional future date from search result, content is relevant). [Link]

-

ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). This is an example of NMR data presentation. [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 899-913. [Link]

-

Antipin, R., et al. (2023). Synthesis of Novel Benzo[b][6][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1694. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a scientific publication. Provides examples of NMR spectra. [Link]

-

Brown, D.J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc. [Link]

-

González-Vera, J.A., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(14), 3208. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Example of detailed NMR assignment. [Link]

-

PubChemLite. (n.d.). 2-bromo-1,5-naphthyridine (C8H5BrN2). [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-bromo-1,5-naphthyridine (C8H5BrN2) [pubchemlite.lcsb.uni.lu]

- 3. 2-bromo-1,5-naphthyridine - CAS:51532-07-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 5. mdpi.com [mdpi.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors [mdpi.com]

Spectroscopic Characterization of 2-Bromo-1,5-naphthyridine: A Technical Guide for Researchers

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Bromo-1,5-naphthyridine (C₈H₅BrN₂), a key heterocyclic building block in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document emphasizes predictive analysis and robust, field-proven methodologies. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide serves as a self-validating system for researchers to confirm the identity, purity, and structural integrity of 2-Bromo-1,5-naphthyridine.

The 1,5-naphthyridine scaffold is a "privileged structure" in drug discovery, and the introduction of a bromine atom at the C2 position provides a versatile handle for further functionalization through cross-coupling reactions.[1] Accurate spectroscopic characterization is therefore a critical first step in any synthetic campaign.

Molecular Structure and Expected Spectroscopic Behavior

The structure of 2-Bromo-1,5-naphthyridine, with the IUPAC numbering scheme, is shown below. The presence of two nitrogen atoms within the bicyclic aromatic system significantly influences the electronic distribution and, consequently, the spectroscopic signatures. The electron-withdrawing nature of the nitrogen atoms and the bromine atom will deshield adjacent protons and carbons, leading to predictable downfield shifts in NMR spectra.

Caption: Structure of 2-Bromo-1,5-naphthyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Bromo-1,5-naphthyridine. Spectra should be acquired in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy

Predicted Analysis: The ¹H NMR spectrum is expected to show five signals in the aromatic region, each integrating to one proton. Based on the analysis of unsubstituted 1,5-naphthyridine and related bromo-pyridines, the following chemical shifts (δ) and coupling patterns are anticipated:

-

H-3 and H-4: These protons will form an AX or AB system. H-4, being adjacent to the electron-withdrawing N-5, is expected to be the most downfield of the pair.

-

H-6, H-7, H-8: This will be a more complex spin system. H-6 is adjacent to N-5 and will be significantly downfield. H-8 is adjacent to N-1 and will also be downfield. H-7 will be influenced by both and appear at a more intermediate chemical shift. The bromine at C-2 will inductively deshield H-3.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-3 | 7.5 - 7.8 | d | J3,4 ≈ 8.5 | Adjacent to C-Br and part of an AB system with H-4. |

| H-4 | 8.2 - 8.5 | d | J4,3 ≈ 8.5 | Adjacent to N-5, expected to be significantly deshielded. |

| H-6 | 8.8 - 9.1 | dd | J6,7 ≈ 4.2, J6,8 ≈ 1.7 | Peri-position to N-1 and adjacent to N-5, highly deshielded. |

| H-7 | 7.6 - 7.9 | dd | J7,6 ≈ 4.2, J7,8 ≈ 8.4 | Coupled to both H-6 and H-8. |

| H-8 | 8.3 - 8.6 | dd | J8,7 ≈ 8.4, J8,6 ≈ 1.7 | Adjacent to N-1. |

Note: These are estimated values. Actual shifts depend on solvent and concentration.

¹³C NMR Spectroscopy

Predicted Analysis: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals for the eight carbon atoms. The carbon atom attached to bromine (C-2) will be significantly influenced by the heavy atom effect and its chemical shift can be a key identifier. Carbons adjacent to nitrogen atoms (C-2, C-4, C-6, C-8, and the bridgehead C-8a) will be deshielded and appear downfield.

A predicted ¹³C NMR spectrum in H₂O shows several peaks, though a full assignment to 2-bromo-1,5-naphthyridine is complex without experimental validation.[2] However, data from unsubstituted 1,5-naphthyridine provides a solid baseline for prediction.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | 141 - 144 | Directly attached to bromine (ipso-carbon), deshielded by N-1. |

| C-3 | 122 - 125 | Shielded relative to carbons adjacent to nitrogen. |

| C-4 | 137 - 140 | Deshielded due to proximity to N-5. |

| C-4a | 148 - 152 | Bridgehead carbon, adjacent to N-5. |

| C-6 | 150 - 154 | Deshielded by adjacent N-5. |

| C-7 | 124 - 127 | Aromatic CH. |

| C-8 | 143 - 146 | Deshielded by adjacent N-1. |

| C-8a | 125 - 128 | Bridgehead carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-1,5-naphthyridine in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the TMS signal. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target compound.

Predicted Analysis: The molecular formula C₈H₅BrN₂ gives a monoisotopic mass of approximately 207.96 Da.[4] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion (M⁺) peak in the mass spectrum will appear as a characteristic doublet (M and M+2) of nearly equal intensity. This isotopic pattern is a definitive indicator for the presence of a single bromine atom.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Comments |

| [M]⁺ | 207.96 | 209.96 | Molecular ion peak doublet, ratio ~1:1. |

| [M+H]⁺ | 208.97 | 210.97 | Commonly observed in ESI or CI modes. |

| [M-Br]⁺ | 129.05 | - | Loss of bromine radical. |

| [M-HCN]⁺ | 180.95 | 182.95 | Common fragmentation for pyridine-containing rings. |

Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation. Key fragmentation pathways for N-heterocycles include the loss of HCN (27 Da).[5] Another likely fragmentation is the loss of the bromine radical (79/81 Da) to give a fragment with m/z ≈ 129.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion (for ESI) or onto a probe (for EI).

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is effective for providing fragmentation data, while Electrospray Ionization (ESI) is a softer technique that will likely show a strong protonated molecular ion peak [M+H]⁺.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

-

Data Analysis: Identify the molecular ion peak doublet ([M]⁺ and [M+2]⁺). Analyze the high-resolution mass spectrometry (HRMS) data to confirm the elemental composition, which should match C₈H₅BrN₂ within a small margin of error (e.g., < 5 ppm).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and confirm the aromatic nature of the molecule.

Predicted Analysis: The spectrum will be dominated by absorptions corresponding to the aromatic C-H and C=C/C=N stretching vibrations. The C-Br stretch will appear in the fingerprint region.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1610 - 1580 | Strong | C=C and C=N ring stretching vibrations |

| 1500 - 1400 | Medium-Strong | Aromatic ring skeletal vibrations |

| 900 - 675 | Strong | Out-of-plane C-H bending |

| 650 - 550 | Medium-Strong | C-Br stretching vibration |

Note: The spectrum of the related 2,6-Dibromo-1,5-naphthyridine can serve as a useful comparison for the ring vibration modes.[6]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal (or pure KBr pellet) must be acquired and automatically subtracted from the sample spectrum.

-

Data Analysis: Correlate the observed absorption bands with the expected vibrational modes for the 2-Bromo-1,5-naphthyridine structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the naphthyridine core.

Predicted Analysis: As a conjugated aromatic system, 2-Bromo-1,5-naphthyridine is expected to exhibit strong absorption in the UV region. The spectrum will likely show multiple bands corresponding to π → π* and n → π* transitions. The exact position and intensity of the absorption maxima (λmax) will be solvent-dependent. For the parent 1,5-naphthyridine, absorption maxima are reported, and the bromo-substituted analog is expected to show a slight bathochromic (red) shift.[7]

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 270 | High |

| π → π | 300 - 320 | High |

| n → π* | 330 - 350 | Low |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Acquisition: Record the absorption spectrum over a range of 200-400 nm.

-

Baseline Correction: Use a cuvette containing only the solvent to record a baseline spectrum, which is then subtracted from the sample spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Conclusion

The structural confirmation of 2-Bromo-1,5-naphthyridine relies on a synergistic interpretation of data from multiple spectroscopic techniques. While publicly available experimental data is limited, a combination of predictive methods, comparison with analogous compounds, and adherence to the robust experimental protocols outlined in this guide will enable researchers to unambiguously characterize this important synthetic intermediate. The key identifiers are the five-proton aromatic system in ¹H NMR, the eight signals in the ¹³C NMR, the characteristic M/M+2 molecular ion doublet in mass spectrometry, and the aromatic ring vibrations in FTIR spectroscopy. This comprehensive approach ensures the scientific integrity required for subsequent applications in drug development and materials science.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228). Retrieved from [Link]

- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice-Hall.

-

PubChem. (n.d.). 2-bromo-1,5-naphthyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Păun, A., Păun, E., & Drăghici, C. (2005). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 10(8), 956-963. [Link]

- Mahadevan, K. M., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.

-

ResearchGate. (n.d.). FTIR spectra of 2,6-Dibromo-1,5-naphthyridine (6). Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3382. [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0137228) [np-mrd.org]

- 3. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 4. PubChemLite - 2-bromo-1,5-naphthyridine (C8H5BrN2) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]

The Ascendant Therapeutic Potential of 1,5-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Architectural Allure of the 1,5-Naphthyridine Scaffold

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this dynamic field, nitrogen-containing heterocyclic compounds have consistently emerged as a cornerstone of drug discovery, owing to their diverse pharmacological profiles. Among these, the 1,5-naphthyridine scaffold, a bicyclic system composed of two fused pyridine rings, has garnered significant attention for its remarkable versatility and potent biological activities.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,5-naphthyridine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and key experimental protocols that underpin the investigation of these promising therapeutic agents.

The unique arrangement of nitrogen atoms within the 1,5-naphthyridine core imparts distinct electronic and steric properties, enabling these molecules to interact with a wide array of biological targets with high affinity and specificity. This has led to the development of 1,5-naphthyridine derivatives exhibiting a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][4][5]

Anticancer Activity: A Multi-pronged Assault on Malignancy

The cytotoxic effects of 1,5-naphthyridine derivatives against various human cancer cell lines have been extensively documented, positioning them as a promising class of anticancer agents.[4][6][7] Their mechanisms of action are often multifaceted, targeting critical cellular processes involved in cancer progression.

Mechanism of Action: Inhibition of Topoisomerases and Kinases

A primary mechanism through which 1,5-naphthyridine derivatives exert their anticancer effects is the inhibition of topoisomerases, particularly topoisomerase I and II.[4][6] These enzymes are crucial for DNA replication, transcription, and repair, and their inhibition leads to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells. Some derivatives have shown potent topoisomerase II inhibitory activity, a mechanism shared by established anticancer drugs like vosaroxin.[4][7]

Furthermore, several 1,5-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[2][8] For instance, certain derivatives have demonstrated significant inhibitory activity against the TGF-β type I receptor (ALK5), a kinase involved in cell growth, differentiation, and migration.[6][9][10] Inhibition of ALK5 can disrupt cancer cell proliferation and invasion. Additionally, novel 1,5-naphthyridine derivatives have been designed as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase family, which plays a crucial role in tumor angiogenesis and cell survival.[8][11]

Signaling Pathway: TGF-β Receptor Inhibition

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, 1,5-naphthyridine derivatives have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

Certain 1,5-naphthyridine derivatives have been investigated for their antiviral properties, with some showing activity against viruses such as the human cytomegalovirus (HCMV). [12][13]The mechanism of action can vary, but may involve the inhibition of viral replication processes. [12][13]

Anti-inflammatory Effects

The anti-inflammatory activity of 1,5-naphthyridine derivatives is an emerging area of research. [2][5][14]Some compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation. [5][14]This suggests their potential in treating inflammatory disorders.

Synthetic Strategies: Building the 1,5-Naphthyridine Core

The synthesis of the 1,5-naphthyridine scaffold can be achieved through various well-established organic reactions. The choice of synthetic route often depends on the desired substitution pattern on the heterocyclic core.

Key Synthetic Reactions

-

Friedländer Annulation: This is a classic and widely used method for constructing the 1,5-naphthyridine ring system. It typically involves the condensation of a 3-aminopyridine derivative with a compound containing a reactive carbonyl group. [1][15]* Skraup Synthesis: The Skraup synthesis is another traditional method that can be employed, starting from a 3-aminopyridine and glycerol in the presence of an oxidizing agent. [2][15]* Gould-Jacobs Reaction: This reaction is particularly useful for synthesizing 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acids, which are key intermediates for many biologically active derivatives. It involves the condensation of an aminopyridine with a malonic acid derivative followed by thermal cyclization. [6]* Cycloaddition Reactions: Aza-Diels-Alder reactions have also been utilized to construct tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized to the corresponding 1,5-naphthyridines. [2]* Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki reaction, are invaluable for introducing a wide range of substituents onto a pre-formed 1,5-naphthyridine core, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. [16]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific integrity and reproducibility of research on 1,5-naphthyridine derivatives, standardized experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 1,5-naphthyridine derivatives on cancer cell lines.

-

Cell Culture: Maintain human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 1,5-naphthyridine derivatives against bacterial strains.

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.

-

Compound Preparation: Prepare a stock solution of the 1,5-naphthyridine derivative in an appropriate solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The 1,5-naphthyridine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The continuous exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the development of novel therapeutics to address a range of diseases. Future research efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds, as well as exploring novel biological targets for this versatile class of molecules. The integration of computational modeling and advanced synthetic methodologies will undoubtedly accelerate the translation of these promising laboratory findings into clinically effective treatments.

References

-

[Synthesis, Biological Evaluation, and Molecular Docking Studies of-[1][7]Naphthyridine Derivatives as Potential Anticancer and - Taylor & Francis]([Link])

-

[1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethylt[1][6][14]riazolo[4,3-a]n[1][7]aphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed]([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 1,5-Naphthyridines

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif renowned for its significant applications in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and defined hydrogen bonding capabilities make it a cornerstone in the design of anti-cancer, anti-inflammatory, and antiviral agents.[2][3] Furthermore, its unique electronic properties have led to its use in advanced materials such as organic light-emitting diodes (OLEDs) and sensors.[1] This guide provides an in-depth exploration of the core synthetic strategies for constructing the 1,5-naphthyridine ring system, blending classical methodologies with modern innovations. The focus is not merely on procedural steps but on the underlying chemical logic and strategic considerations that empower researchers to select and optimize the ideal synthetic route for their specific target molecule.

Chapter 1: Foundational Cyclization Strategies

The construction of the bicyclic 1,5-naphthyridine core has historically relied on powerful cyclization reactions that form one of the pyridine rings onto a pre-existing pyridine template. These methods remain highly relevant due to their robustness and ability to generate the core scaffold from relatively simple starting materials.

The Friedländer Annulation: A Convergent Approach

The Friedländer synthesis is arguably one of the most versatile and widely employed methods for constructing substituted naphthyridines.[4] The reaction proceeds via an acid- or base-catalyzed condensation between an ortho-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group, followed by a cyclodehydration.[5][6]

Causality Behind Experimental Choices: The choice of catalyst is critical and dictates the reaction conditions.

-

Base Catalysis (e.g., NaOH, KOtBu): This pathway is initiated by the deprotonation of the active methylene compound, which then undergoes an aldol-type condensation with the amino-aldehyde/ketone. This is often suitable for highly activated methylene compounds. The primary challenge can be competing self-condensation of the methylene partner.[6]

-

Acid Catalysis (e.g., H₂SO₄, p-TsOH): Acid catalysis proceeds by activating the carbonyl group of the amino-aldehyde/ketone towards nucleophilic attack by the enol or enamine of the methylene partner. This approach can be harsh and may not be suitable for sensitive substrates.[6]

-

Modern Promoters (e.g., Propylphosphonic Anhydride - T3P®): To circumvent the harshness of traditional catalysts, modern reagents like T3P® have been introduced. T3P® acts as a powerful yet mild dehydrating agent, promoting the cyclization under neutral and often lower temperature conditions, which significantly broadens the substrate scope and improves yields.[7]

Illustrative Data: Friedländer Synthesis of 1,5-Naphthyridines

| Starting Amine | Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |

| 3-Amino-2-chloropyridine-4-carbaldehyde | Ethyl acetoacetate | T3P®, Ethyl Acetate, 80°C | 92 | [7] |

| 3-Amino-4-acetylpyridine | Diethyl malonate | Piperidine, Ethanol, Reflux | 78 | [1] |

| 3-Amino-4-formylpyridine | Acetylacetone | CeCl₃·7H₂O, Grinding, RT | 95 | [5] |

Detailed Protocol: T3P®-Promoted Friedländer Synthesis[7]

-

To a solution of the 3-aminopyridine-4-carbaldehyde (1.0 mmol) in ethyl acetate (5 mL), add the active methylene compound (1.1 mmol).

-

Add propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate, 1.5 mmol) dropwise to the mixture at room temperature.

-